2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Overview
Description
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a tetrazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The tetrazole ring is then introduced through a cycloaddition reaction involving azides and nitriles . The final step involves the formation of the sulfanyl bridge, which can be achieved by reacting the intermediate compounds with thiol reagents under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 1-[(2,4-dichlorophenyl)methyl]-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one
Uniqueness
What sets 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole apart from similar compounds is its unique combination of a benzimidazole core and a tetrazole ring. This structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N6S/c16-10-6-5-9(7-11(10)17)23-14(20-21-22-23)8-24-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHULONAYPCEMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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